molecular formula C17H10Cl2O4 B2761289 (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 848744-95-6

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2761289
CAS No.: 848744-95-6
M. Wt: 349.16
InChI Key: NPCMKQMIUHMXEM-PXNMLYILSA-N
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Description

(Z)-2-(2,6-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted at the 2-position with a 2,6-dichlorobenzylidene group and at the 6-position with an acetate ester. Aurones are a class of flavonoids known for their anticancer properties, particularly through inhibition of tubulin polymerization by targeting the colchicine-binding site . The 2,6-dichlorobenzylidene moiety enhances hydrophobic interactions with tubulin, while the acetate group may influence solubility and metabolic stability compared to hydroxyl or ether substituents.

Properties

IUPAC Name

[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O4/c1-9(20)22-10-5-6-11-15(7-10)23-16(17(11)21)8-12-13(18)3-2-4-14(12)19/h2-8H,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMKQMIUHMXEM-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the dichlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Modifications

Key analogs of interest include (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (Compound 5b) and (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (Compound 5a) . The table below summarizes structural and functional differences:

Compound 6-Position Substituent 2-Position Substituent Key Functional Groups
Target Compound Acetate ester 2,6-Dichlorobenzylidene Ester, dichloro aromatic ring
Compound 5b 2,6-Dichlorobenzyl ether Pyridin-4-ylmethylene Ether, pyridine, dichloro aromatic ring
Compound 5a Cyanomethoxy ether 1-Ethyl-5-methoxyindole methylene Ether, nitrile, methoxyindole

Pharmacokinetic and Toxicity Profiles

  • The target compound’s acetate group could reduce off-target effects compared to bulkier substituents .

In Vivo Efficacy

  • Compound 5a blocked tumor progression in PC-3 xenografts and T-ALL zebrafish models, while 5b showed efficacy in leukemia cell lines . Structural data (e.g., from SHELX-refined crystallography) suggest that substituent bulk and polarity at the 6-position critically influence tumor penetration .

Biological Activity

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including antioxidant and anticancer effects, along with relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H16Cl2O5
  • Molecular Weight : 455.3 g/mol
  • IUPAC Name : benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

Antioxidant Properties

Research has demonstrated that compounds structurally related to (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exhibit significant antioxidant activity. For instance, a study on related benzylidene derivatives showed potent antioxidant effects measured by the DPPH free radical scavenging assay. The most active compounds in this series outperformed ascorbic acid in terms of antioxidant capacity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. A notable finding indicated that derivatives of benzofuran exhibited selective cytotoxicity against cancer cell lines, particularly those deficient in BRCA2. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly enhanced the potency against cancer cells .

The mechanism through which (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exerts its biological effects is believed to involve enzyme inhibition and modulation of signaling pathways. It may interact with molecular targets such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms . Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy.

Case Studies

Study Findings
Study 1: Antioxidant ActivityCompounds showed up to 10-fold higher antioxidant activity than ascorbic acid.
Study 2: Anticancer EfficacySelective cytotoxicity was observed in BRCA-deficient cancer cell lines with IC50 values as low as 0.531 µM for specific derivatives.
Study 3: Mechanism ExplorationThe compound was found to inhibit PARP activity, leading to increased apoptosis in cancer cells.

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